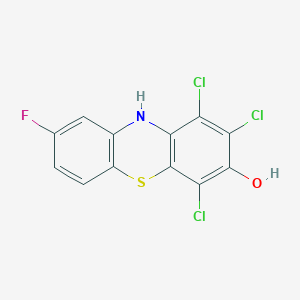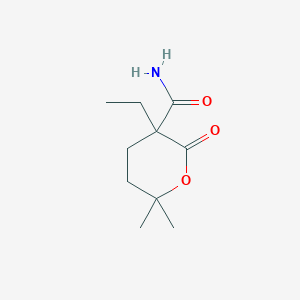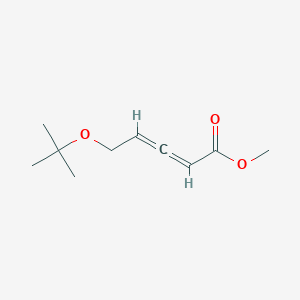![molecular formula C9H18INO B14355494 Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide CAS No. 93226-89-2](/img/structure/B14355494.png)
Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide is a quaternary ammonium compound with a unique structure that includes a cyclopentyl ring with an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide typically involves the reaction of a cyclopentanone derivative with trimethylamine and methyl iodide. The reaction proceeds through the formation of an intermediate, which is then quaternized by methyl iodide to yield the final product. The reaction conditions often include:
Solvent: Polar solvents like methanol or ethanol.
Temperature: Mild to moderate temperatures (25-60°C).
Catalysts: Sometimes, a base like sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives with varying degrees of oxidation.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the iodide ion.
Scientific Research Applications
Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a phase transfer catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, it can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsulfonium iodide
- Tetramethylammonium iodide
- Trimethylphosphonium iodide
Uniqueness
Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide is unique due to the presence of the oxocyclopentyl group, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
CAS No. |
93226-89-2 |
|---|---|
Molecular Formula |
C9H18INO |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide |
InChI |
InChI=1S/C9H18NO.HI/c1-10(2,3)7-8-5-4-6-9(8)11;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XGYPQXHXWPLYIF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1CCCC1=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
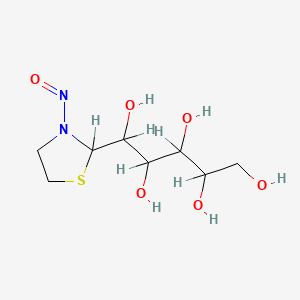
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
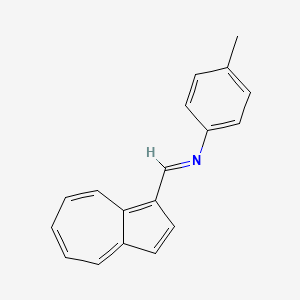
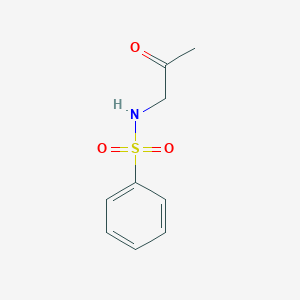
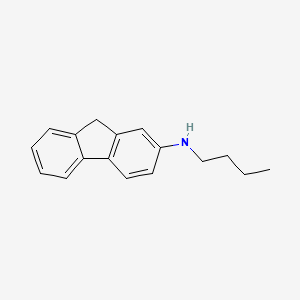
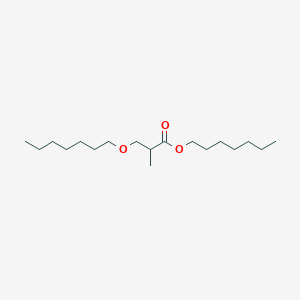

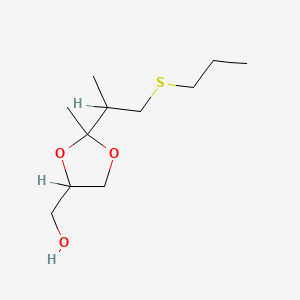
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)

